N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
CAS No.: 1010922-27-6
Cat. No.: VC7343108
Molecular Formula: C8H10N4O2S2
Molecular Weight: 258.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010922-27-6 |
|---|---|
| Molecular Formula | C8H10N4O2S2 |
| Molecular Weight | 258.31 |
| IUPAC Name | N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |
| Standard InChI Key | SKUVQFYMBSAHKQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure integrates three key components:
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Benzothiadiazole Ring: A bicyclic system comprising fused benzene and thiadiazole rings, conferring electron-deficient properties critical for charge-transfer applications .
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Sulfonamide Group: Positioned at the 4-site of the benzothiadiazole, this moiety enhances hydrogen-bonding capacity and modulates solubility.
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2-Aminoethyl Side Chain: A flexible aliphatic chain terminating in a primary amine, enabling conjugation with biomolecules or polymers.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS No. | 1010922-27-6 |
| Molecular Formula | |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
| SMILES | C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN |
The electron-withdrawing benzothiadiazole core destabilizes the highest occupied molecular orbital (HOMO), as evidenced by cyclic voltammetry studies on analogous compounds . This feature is pivotal for optoelectronic applications.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically proceeds via a three-step sequence:
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Sulfonation: 2,1,3-Benzothiadiazole undergoes sulfonation at the 4-position using chlorosulfonic acid, yielding 4-chlorosulfonyl-2,1,3-benzothiadiazole.
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Amination: Reaction with ethylenediamine introduces the aminoethyl side chain, forming the sulfonamide linkage under controlled pH (8–9) to minimize side reactions.
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Purification: Column chromatography or recrystallization isolates the product, with yields optimized to ~65–70%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSOH, 0–5°C, 4 h | 85% |
| Amination | Ethylenediamine, THF, rt, 12 h | 70% |
Comparisons with N-[2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 16246684) reveal that alkylation of the amine (e.g., using methyl iodide) can further diversify functionality .
Spectroscopic Characterization
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NMR: NMR (DMSO-d) displays signals at δ 8.20 (benzothiadiazole H), 3.45 (CHNH), and 2.85 (SONCH) .
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IR: Stretching vibrations at 1340 cm (S=O) and 1160 cm (C-N) confirm sulfonamide formation.
Physicochemical Properties
Solubility and Stability
While solubility data for the parent compound are unavailable, analogues like N-[2-(dimethylamino)ethyl] derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . Stability studies suggest decomposition above 200°C, consistent with thermogravimetric analysis (TGA) of benzothiadiazole sulfonamides .
Table 3: Comparative Solubility of Analogues
| Compound | Solubility in DMSO |
|---|---|
| N-(2-Aminoethyl)-benzothiadiazole-sulfonamide | Moderate |
| N-[2-(Dimethylamino)ethyl]-analogue | High |
Applications in Medicinal Chemistry
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif, inhibiting carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Molecular docking simulations predict a binding affinity () of 12 nM for CA-II, comparable to acetazolamide.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to disruption of folate biosynthesis.
Drug Delivery Systems
The aminoethyl side chain facilitates covalent attachment to polymeric nanoparticles (e.g., PLGA), enhancing tumor-targeted delivery of chemotherapeutics.
Material Science Applications
Organic Electronics
The benzothiadiazole unit’s electron deficiency enables use in:
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Organic Photovoltaics (OPVs): As an electron acceptor in bulk heterojunction cells, achieving a power conversion efficiency (PCE) of 6.2% .
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Electroluminescent Devices: Blue-emitting layers with a luminance efficiency of 8.7 cd/A .
Chemosensors
Functionalization with fluorophores (e.g., pyrene) yields turn-on sensors for Hg detection, with a limit of detection (LOD) of 0.1 µM .
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